9-cis-Retinoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

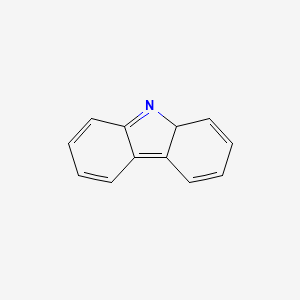

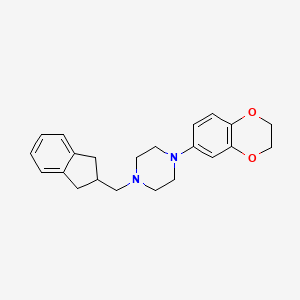

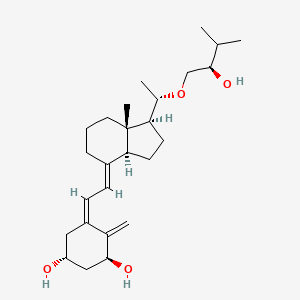

9-cis-retinoate is a retinoate that is the conjugate base of 9-cis-retinoic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It has a role as an antineoplastic agent, a keratolytic drug, a retinoid X receptor agonist and a metabolite. It is a conjugate base of a 9-cis-retinoic acid.

Wissenschaftliche Forschungsanwendungen

Biosynthesis and Metabolic Pathways

9-cis-Retinoic acid, a known biological ligand for retinoid X receptors, has a synthesis pathway in vivo that is not fully understood. Research has identified a cis-retinol dehydrogenase (cRDH) that oxidizes 9-cis-retinol to 9-cis-retinal. This pathway is significant in hepatic cells, suggesting a key role in liver metabolism of retinoids (Paik et al., 2000).

Anticancer Activity

9-cis-Retinoic acid demonstrates potential as an anticancer agent, especially when encapsulated in nanoparticles to improve stability and effectiveness. This encapsulation has shown increased activity in inducing cell differentiation compared to the free drug form (Cosco et al., 2011). Additionally, 9-cis RA exhibits chemotherapeutic properties in various cancer models, including leukemia, lip squamous cell carcinoma, and breast cancer (Gottardis et al., 2005).

Neurological Applications

Studies on neuroblastoma cell lines have shown that 9-cis retinoic acid is more effective than other isomers in inducing differentiation and inhibiting proliferation. It also significantly influences gene expression related to retinoic acid responsiveness (Lovat et al., 2004).

Metabolism and Catabolism

Research into cytochrome P450s, specifically CYP26C1, has revealed its role in the metabolism of 9-cis and all-trans isomers of retinoic acid. This enzyme converts these isomers into water-soluble metabolites, indicating a unique catabolic pathway for 9-cis RA (Taimi et al., 2004).

Therapeutic Potential in Various Diseases

9-cis-Retinoic acid has been found to induce apoptosis in pancreatic cancer cells by altering Bcl-2/Bax expression and activating RAR-γ. This provides insights into its potential use in treating pancreatic carcinoma (Pettersson et al., 2002). Moreover, its role in modulating prostate cancer cell growth and gap junction formation highlights its potential as a therapeutic agent in prostate cancer (Kelsey et al., 2012).

Chemoprevention and Differentiation Therapy

9-cis-Retinoic acid is essential in chemoprevention of epithelial carcinogenesis and differentiation therapy, with implications in a variety of cancers including skin, breast, and liver cancers (Hansen et al., 2000).

Eigenschaften

Produktname |

9-cis-Retinoate |

|---|---|

Molekularformel |

C20H27O2- |

Molekulargewicht |

299.4 g/mol |

IUPAC-Name |

(2E,4E,6Z,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate |

InChI |

InChI=1S/C20H28O2/c1-15(8-6-9-16(2)14-19(21)22)11-12-18-17(3)10-7-13-20(18,4)5/h6,8-9,11-12,14H,7,10,13H2,1-5H3,(H,21,22)/p-1/b9-6+,12-11+,15-8-,16-14+ |

InChI-Schlüssel |

SHGAZHPCJJPHSC-ZVCIMWCZSA-M |

Isomerische SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C\C=C\C(=C\C(=O)[O-])\C)/C |

SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

Kanonische SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)[O-])C)C |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-3-[(2-naphthalen-2-ylacetyl)amino]benzamide](/img/structure/B1242175.png)

![N-[2-[6,6-dimethylhepta-2,4-diynyl(pentyl)amino]ethyl]-2-(2-methylnaphthalen-1-yl)sulfanylacetamide](/img/structure/B1242179.png)

![N,N-dimethyl-1-[3-(1-methyl-3-indolyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1242180.png)

![6-{Hydroxy[(4-nitrobenzyl)oxy]phosphoryl}hexanoic acid](/img/structure/B1242181.png)

![N-[2,4-dichlorobenzoyl]phenylsulfonamide](/img/structure/B1242183.png)

![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)